Acetone sodium bisulfite

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemical Synthesis

Field: Chemical Synthesis

Application Summary: Acetone Sodium Bisulfite is used as a reagent in the synthesis of various chemicals. It is particularly useful in the production of methacrylates, which serve as a foundation for producing polymers .

Methods of Application: The specific method of application can vary depending on the desired product. The general process involves using acetone sodium bisulfite as a precursor in the chemical reaction .

Results or Outcomes: The use of Acetone Sodium Bisulfite in this context facilitates the production of a wide range of polymers. These polymers are used in various items, from adhesives to bathtubs .

Application in Reductive Amination

Field: Organic Chemistry

Application Summary: Acetone Sodium Bisulfite is used in the direct reductive amination of aldehyde bisulfite adducts .

Methods of Application: Aldehyde bisulfite adducts derived from unstable parent aldehydes can reductively alkylate in a direct fashion with a variety of amines using 2-picoline borane as the reducing agent and a protic solvent (MeOH) .

Results or Outcomes: The method was successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .

Application in Raman Spectroscopy

Field: Physical Chemistry

Application Summary: Acetone Sodium Bisulfite is used in Raman spectroscopy, a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system .

Methods of Application: In a typical experiment, the reactants (acetone and sodium bisulfite) are compared with the product’s spectrum to observe the changing groups/bonds .

Results or Outcomes: This method allows for the detailed analysis of chemical bonds and molecular structures, providing valuable insights into the properties of the substance .

Application in Material Science

Field: Material Science

Application Summary: Acetone Sodium Bisulfite is used in the field of Material Science for the synthesis of various materials .

Methods of Application: The specific method of application can vary depending on the desired product. The general process involves using acetone sodium bisulfite as a precursor in the chemical reaction .

Results or Outcomes: The use of Acetone Sodium Bisulfite in this context facilitates the production of a wide range of materials. These materials are used in various applications, from industrial manufacturing to consumer products .

Application in Food Processing

Field: Food Science

Application Summary: Acetone Sodium Bisulfite is used in food processing, specifically in the detoxification of mycotoxins .

Methods of Application: In a typical process, food samples are treated with sodium bisulfite and then heated at 45 to 65 °C for 1 hour .

Results or Outcomes: This treatment can degrade up to 68% of added AFB1, a type of mycotoxin . This makes it a promising method for the detoxification of AFB1, AFG1, and AFM1 .

Application in Chemical Stability

Field: Chemical Engineering

Application Summary: Acetone Sodium Bisulfite is used to confer chemical stability to the parent aldehyde and exhibit desirable physical properties such as crystallinity .

Origin

ASBS is typically synthesized by the reaction of acetone (propanone) with sodium bisulfite (sodium hydrogen sulfite) in an aqueous solution [].

Significance

ASBS finds applications in various scientific research fields due to its ability to:

- Act as a nucleophilic addition agent for carbonyl compounds [].

- Serve as a source of sulfite ions (SO3²⁻) in specific reactions [].

- Function as a component in redox initiator-inhibitor systems for polymerization processes [].

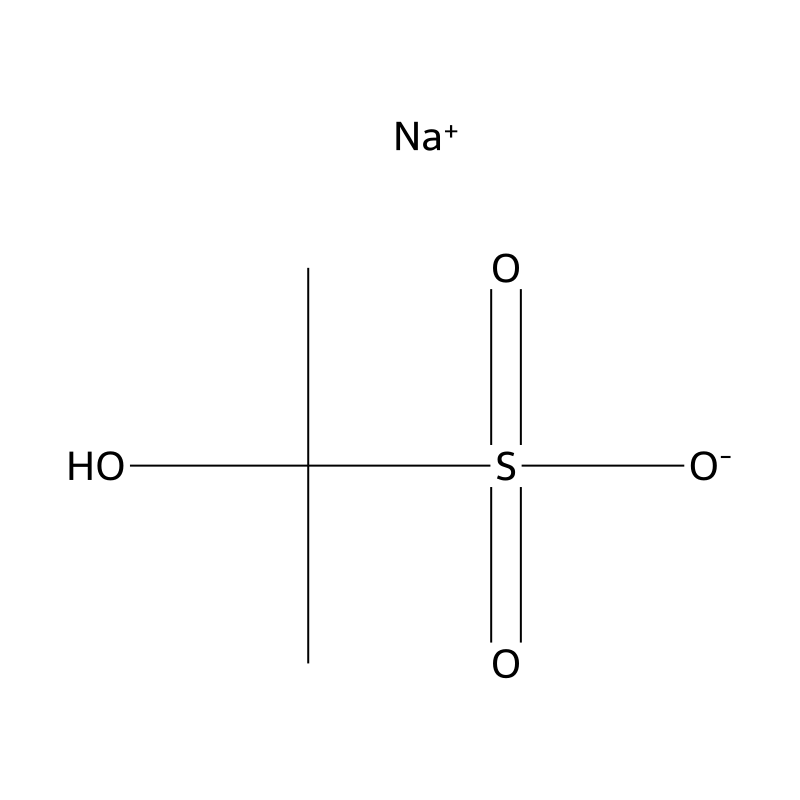

Molecular Structure Analysis

The ASBS molecule consists of three main parts:

- An acetone (propanone) group (CH3COCH3)

- A sulfite group (SO3²⁻)

- A sodium cation (Na⁺)

The acetone group provides a carbonyl group (C=O), which is susceptible to nucleophilic attack. The sulfite group acts as the nucleophile in this case. The sodium cation balances the negative charge of the sulfite group.

Chemical Reactions Analysis

Synthesis

Acetone sodium bisulfite is synthesized through the following reaction []:

CH3COCH3 (acetone) + NaHSO3 (sodium bisulfite) → CH3COCH2SO3Na (ASBS) + H2O (water)

Decomposition

ASBS can decompose upon heating, releasing sulfur dioxide (SO2) and sodium carbonate (Na2CO3) [].

Other Reactions

ASBS can participate in nucleophilic addition reactions with other carbonyl compounds. For instance, it can react with aldehydes to form addition products [].

Physical and Chemical Properties

Molecular Structure and Formula

Acetone sodium bisulfite is a chemical adduct compound formed through the nucleophilic addition of sodium bisulfite to acetone [1] [2]. The molecular formula of this compound is C₃H₇NaO₄S, representing a bisulfite adduct structure where the sodium bisulfite ion has been incorporated into the acetone molecular framework [1] [3] [4]. The systematic chemical name for this compound is 2-hydroxy-2-propanesulfonic acid monosodium salt, which accurately describes its structural composition [1] [2] [3].

The compound exists as a 1:1 adduct between acetone and sodium bisulfite, formed through the attack of the bisulfite ion on the electrophilic carbonyl carbon of acetone . This reaction results in the formation of a tertiary hydroxyl group and a sulfonate moiety attached to the same carbon atom [3] [5]. The structural formula can be represented as (CH₃)₂C(OH)SO₃Na, indicating the presence of two methyl groups, one hydroxyl group, and one sulfonate group attached to the central carbon atom [3] [14].

The International Union of Pure and Applied Chemistry name is sodium 2-hydroxy-2-propanesulfonate, while alternative nomenclature includes sodium 1-hydroxy-1-methylethanesulfonate and sodium 2-hydroxypropane-2-sulfonate [3] [5]. The compound is registered under Chemical Abstracts Service number 540-92-1 and European Community number 208-761-2 [1] [3] [6].

Physical Properties

Acetone sodium bisulfite exhibits distinctive physical characteristics that reflect its ionic nature and crystalline structure [6] [14]. The compound appears as white crystalline powder with a characteristic fatty feel and slight sulfur dioxide odor [4] [6] [14]. The molecular weight is precisely 162.14 grams per mole, calculated from its molecular formula C₃H₇NaO₄S [1] [3] [4].

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 162.14 g/mol | [1] [3] [4] |

| Melting Point | 300°C | [6] [8] |

| Physical State | Crystalline Solid | [6] [14] |

| Appearance | White Crystalline Powder | [4] [6] [14] |

| Odor | Slight SO₂ odor, fatty feel | [14] |

| Solubility in Water | Freely soluble | [14] |

| Solubility in Alcohol | Sparingly soluble | [14] |

| Partition Coefficient (LogP) | -4.42 at 25°C | [6] [8] |

The elemental composition by mass percentage is carbon 22.22%, hydrogen 4.35%, sodium 14.18%, oxygen 39.47%, and sulfur 19.78% [14]. The high melting point of 300°C indicates strong intermolecular forces within the crystalline lattice structure [6] [8]. The compound demonstrates excellent water solubility due to its ionic character, while showing limited solubility in alcoholic solvents [14].

The partition coefficient value of -4.42 at 25°C indicates high hydrophilicity and low lipophilicity, consistent with the presence of ionic sulfonate and hydroxyl functional groups [6] [8]. This property makes the compound highly water-soluble and explains its behavior in aqueous systems [6].

Spectroscopic Characteristics

The spectroscopic properties of acetone sodium bisulfite provide valuable information for structural identification and characterization [1] [2] . Infrared spectroscopy reveals several characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure [18] [23].

| Spectroscopic Technique | Peak/Signal | Assignment | Reference |

|---|---|---|---|

| Infrared Spectroscopy | 3400 cm⁻¹ | O-H stretching (hydroxyl group) | |

| Infrared Spectroscopy | 1040 cm⁻¹ | S=O stretching (sulfonate group) | |

| Infrared Spectroscopy | 1032 cm⁻¹ | Hydroxyalkylsulfonate characteristic peak | [23] |

| Infrared Spectroscopy | 1127 cm⁻¹ | SO₂ group stretching | [18] |

| ¹H Nuclear Magnetic Resonance | Multiple signals | Proton resonances from methyl and hydroxyl groups | [1] [2] |

| ¹³C Nuclear Magnetic Resonance | Multiple signals | Carbon resonances from alkyl and sulfonate carbons | [1] [2] |

| Mass Spectrometry | m/z 162 | Molecular ion peak [M]⁺ | [1] [2] |

The infrared spectrum shows a broad absorption band at 3400 cm⁻¹, characteristic of hydroxyl group stretching vibrations . The sulfonate group exhibits characteristic absorption bands at 1040 cm⁻¹ and 1127 cm⁻¹, corresponding to sulfur-oxygen stretching modes [18]. A distinctive peak at 1032 cm⁻¹ has been identified as characteristic of hydroxyalkylsulfonate compounds, providing specific identification for this class of bisulfite adducts [23].

Nuclear magnetic resonance spectroscopy data are available for both proton and carbon-13 nuclei, providing detailed structural information about the molecular framework [1] [2]. Proton nuclear magnetic resonance reveals signals corresponding to the methyl groups and hydroxyl proton, while carbon-13 nuclear magnetic resonance shows distinct resonances for the different carbon environments within the molecule [1] [2].

Mass spectrometry confirms the molecular weight through the observation of the molecular ion peak at mass-to-charge ratio 162, corresponding to the intact molecular ion [1] [2]. This spectroscopic evidence collectively supports the proposed molecular structure and formula of the compound [1] [2].

Chemical Stability and Reactivity

Acetone sodium bisulfite demonstrates specific stability characteristics and reactivity patterns that are important for understanding its chemical behavior [11] [14]. Under normal storage conditions, the compound exhibits good chemical stability, maintaining its structural integrity in the absence of adverse environmental factors [11].

| Property | Characteristic | Reference |

|---|---|---|

| Chemical Stability | Stable under normal conditions | [11] |

| Thermal Stability | Stable up to 150°C (onset of decomposition) | |

| Decomposition Temperature | Above 300°C | [6] [8] |

| Decomposition Products | Carbon monoxide, Carbon dioxide, Sulfur oxides | [11] |

| Incompatible Materials | Strong oxidizing agents, Acids | [11] |

| pH Behavior | Decomposed by acids | [14] |

| Primary Reactivity | Nucleophilic addition reactions with carbonyl compounds |

The thermal stability of acetone sodium bisulfite extends up to approximately 150°C, beyond which thermal decomposition begins to occur . Complete decomposition takes place above 300°C, coinciding with the melting point, producing carbon monoxide, carbon dioxide, and various sulfur oxides as primary decomposition products [6] [8] [11].

Chemical reactivity is significantly influenced by pH conditions, with acidic environments promoting decomposition of the bisulfite adduct structure [14]. The compound shows incompatibility with strong oxidizing agents and acids, which can initiate unwanted chemical transformations [11]. Under acidic conditions, the adduct undergoes hydrolytic cleavage, regenerating the original acetone and sodium bisulfite components [14].

The primary chemical reactivity involves nucleophilic addition reactions with carbonyl-containing compounds . This reactivity pattern is characteristic of bisulfite adducts and reflects the nucleophilic nature of the sulfonate group under appropriate reaction conditions . The compound can participate in substitution reactions under specific acidic or basic conditions, leading to the formation of various sulfonate derivatives .

Fundamental Reaction Mechanism

The formation of acetone sodium bisulfite occurs through a nucleophilic addition reaction between acetone and sodium bisulfite [2]. The reaction proceeds via a well-established mechanism where sodium bisulfite dissociates in aqueous solution to produce bisulfite ions (HSO₃⁻), which subsequently attack the electrophilic carbonyl carbon of acetone [3].

The fundamental reaction can be represented as:

CH₃COCH₃ + NaHSO₃ → CH₃C(OH)(SO₃Na)CH₃

This nucleophilic addition follows a two-step mechanism [4]. In the first step, the bisulfite ion acts as a nucleophile, attacking the positively charged carbonyl carbon atom of acetone. The electron pair in the carbonyl bond shifts to the oxygen atom, forming a tetrahedral intermediate. In the second step, protonation occurs, stabilizing the intermediate and forming the final acetone sodium bisulfite adduct [2] [4].

The reaction is exothermic and typically proceeds rapidly under appropriate conditions [5]. The low steric hindrance around acetone's carbonyl group facilitates efficient bisulfite ion attack, making acetone particularly suitable for bisulfite adduct formation compared to more sterically hindered ketones [3] [6].

Laboratory-Scale Synthesis

Standard Procedure

The standard laboratory synthesis of acetone sodium bisulfite follows a well-established protocol that ensures high yield and purity [5]. The procedure involves dissolving sodium bisulfite in deionized water at elevated temperature, followed by controlled addition of acetone and subsequent crystallization.

A representative laboratory method involves the following sequential steps [5]:

Preparation Phase: Sodium bisulfite (1.0 mol) is dissolved in deionized water (200 mL) at 50°C in a jacketed reactor equipped with efficient stirring [5] [7]. The solution is maintained at this temperature until complete dissolution is achieved, ensuring a clear, saturated solution.

Reaction Phase: Acetone (1.0 mol) is gradually added to the sodium bisulfite solution while maintaining the temperature at 40°C [5] [7]. The mixture is stirred continuously for 1 hour to ensure complete reaction. The operational sequence is critical, as acetone must be added to the bisulfite solution rather than the reverse order to prevent gelation and ensure stable product formation [5] [7].

Crystallization Phase: The reaction mixture is cooled to 25°C, inducing crystallization of the adduct . The cooling rate is controlled to promote formation of large, well-formed crystals that are easier to separate from impurities [8].

Isolation and Purification: The crystalline product is collected via vacuum filtration, washed with cold ethanol to remove unreacted starting materials, and dried under reduced pressure [9]. The final product appears as white crystalline solid with characteristic sulfurous odor [10].

Optimization Parameters

Laboratory synthesis optimization focuses on maximizing yield while maintaining product purity [5] [7]. Several critical parameters have been identified through systematic studies:

Molar Ratio Effects: The stoichiometric ratio of sodium bisulfite to acetone significantly influences both yield and purity [5] [7]. A 1:1 molar ratio produces maximum water reduction efficiency and optimal yield of 92% [5]. Deviations from this ratio lead to incomplete adduct formation or formation of unwanted byproducts [5].

Temperature Control: Reaction temperature represents a critical optimization parameter [5] [11]. The optimal temperature range is 40-50°C, yielding 85-90% conversion efficiency [5]. Temperatures above 65°C risk decomposition reactions or gelation, while temperatures below 40°C significantly reduce reaction kinetics [5].

Reaction Time: Stirring time of 1 hour at the optimal temperature provides 88% yield [5]. Extended reaction times do not significantly improve yield but may increase side reactions [5].

pH Optimization: The reaction proceeds optimally under slightly acidic conditions (pH 4-6) [12]. Alkaline conditions promote bisulfite disproportionation to sulfite, reducing adduct yield .

Industrial-Scale Production

Industrial production of acetone sodium bisulfite prioritizes cost efficiency, scalability, and consistent product quality [5]. The process utilizes continuous reactor systems with automated control to maintain optimal conditions throughout the production cycle.

Reactor Configuration: Industrial synthesis employs continuously stirred tank reactors (CSTR) fed with sodium bisulfite and acetone at controlled rates . This configuration allows for better heat management and consistent product quality compared to batch processes .

Process Control: Temperature control is achieved through reactor jackets maintained at 50-60°C using glycol cooling systems . In-line monitoring includes pH and conductivity sensors to track reaction progress, with automated adjustments to reagent feeds based on real-time measurements .

Product Recovery: The adduct undergoes crystallization via cooling towers, followed by centrifugation and spray-drying to produce free-flowing powder suitable for commercial applications . This approach ensures consistent particle size distribution and moisture content .

Quality Management: Industrial-grade acetone sodium bisulfite must meet stringent specifications including assay ≥95% by high-performance liquid chromatography, sulfate content ≤0.5% w/w, and moisture content ≤1.5% w/w determined by Karl Fischer titration .

Process Challenges: Industrial production faces specific challenges including byproduct formation when excess formaldehyde is present, leading to aldol condensation products . Waste management requires neutralization of residual bisulfite in filtrates before disposal .

Factors Influencing Reaction Efficiency

Temperature Effects

Temperature exerts profound influence on multiple aspects of acetone sodium bisulfite synthesis [11] [13]. The relationship between temperature and reaction rate follows Arrhenius kinetics, with activation energy values providing quantitative understanding of temperature sensitivity [11] [13].

Kinetic Effects: Studies on related bisulfite pulping processes reveal activation energies of 130±5 kJ/mol for lignin degradation reactions involving bisulfite [11]. This corresponds to a 2.5-3 fold increase in reaction rate for every 10°C temperature increase [11]. Similar kinetic behavior is expected for acetone bisulfite formation.

Yield Optimization: Temperature optimization studies demonstrate maximum yield at 60°C (92%), with declining yields at higher temperatures due to side reactions [5]. At 70°C, yields drop to 80% due to decomposition and polymerization reactions [5].

Side Reaction Control: Elevated temperatures promote undesirable side reactions including bisulfite disproportionation and acetone polymerization [11]. These reactions compete with the desired addition reaction, reducing overall efficiency .

Concentration Dependence

The concentration of reactants significantly affects reaction kinetics and product quality [14]. Optimal concentrations balance reaction rate with product crystallization characteristics.

Sodium Bisulfite Concentration: Studies indicate optimal sodium bisulfite concentrations of 1.0 M provide maximum conversion efficiency . Higher concentrations may lead to side reactions, while lower concentrations reduce reaction rates [14].

Acetone Concentration: Equimolar concentrations of acetone relative to sodium bisulfite provide optimal results [5]. Excess acetone can compete with product formation, while insufficient acetone leads to incomplete conversion .

Ionic Strength Effects: The ionic strength of the reaction medium affects bisulfite ion activity and reaction kinetics [14]. Industrial processes using mill-prepared acids with higher ionic strength show different kinetic behavior compared to laboratory-prepared systems [13].

Solvent Systems

Solvent selection profoundly influences reaction efficiency, product solubility, and crystallization behavior [15]. Different solvent systems offer distinct advantages for specific applications.

Aqueous Systems: Pure water provides good solubility for both reactants and products, facilitating rapid reaction kinetics . However, premature crystallization may occur, requiring careful temperature control .

Mixed Solvent Systems: Aqueous ethanol (50% v/v) enhances adduct solubility during initial reaction stages, preventing premature precipitation . Post-reaction switching to pure ethanol promotes controlled crystallization .

Solvent Purity: The presence of acetone in the solvent system should be avoided due to competitive reaction with bisulfite [15]. Dimethyl sulfoxide is not recommended due to generation of unwanted byproducts [15].

Steric and Electronic Effects

Steric and electronic factors determine the reactivity of different carbonyl compounds toward bisulfite addition [3]. These effects explain why acetone forms stable bisulfite adducts while other ketones do not.

Steric Accessibility: Acetone's compact structure with minimal steric hindrance around the carbonyl carbon facilitates rapid nucleophilic attack [3]. In contrast, bulky ketones such as di-tertiary butyl ketone fail to react due to steric hindrance preventing bisulfite approach [3].

Electronic Effects: The electron-withdrawing effect of the carbonyl group creates electrophilic character at the carbon atom, facilitating nucleophilic attack [3]. Electron-donating substituents reduce this electrophilicity, decreasing reaction rates [3].

Comparative Reactivity: Studies comparing different carbonyl compounds demonstrate that aldehydes generally react faster than ketones due to both steric and electronic factors [6]. Within the ketone series, acetone shows the highest reactivity toward bisulfite addition due to its minimal steric hindrance [3].